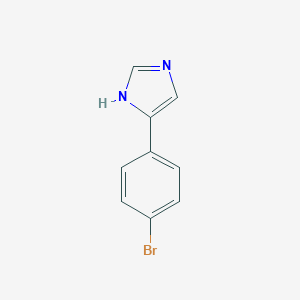

4-(4-Bromophenyl)-1H-imidazole

説明

Significance of Imidazole (B134444) Derivatives in Scientific Disciplines

The broad utility of imidazole derivatives stems from their versatile binding capabilities, electronic characteristics, and the relative ease with which their core structure can be modified. ajrconline.orgnih.gov

Role in Medicinal Chemistry and Pharmaceutical Development

Imidazole derivatives are a crucial class of compounds in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. ajrconline.orgijierm.co.in Their presence is noted in numerous clinically approved drugs targeting a wide range of diseases. ajrconline.orglifechemicals.com The imidazole ring's ability to engage in hydrogen bonding and coordinate with metal ions makes it an ideal scaffold for interacting with biological targets like enzymes and receptors. nih.govijierm.co.in

This has led to the development of imidazole-containing drugs with diverse pharmacological activities, including:

Antifungal agents (e.g., ketoconazole, clotrimazole, miconazole) rjptonline.orgijierm.co.in

Anticancer therapies jchemrev.comnih.govijsrtjournal.com

Antimicrobial and antibacterial compounds ajrconline.orgjchemrev.com

Antiviral medications ajrconline.orgontosight.ai

Anti-inflammatory drugs jchemrev.com

Antihypertensive agents rjptonline.org

Antiprotozoal treatments (e.g., metronidazole) rjptonline.org

The ongoing research into imidazole derivatives continues to yield novel compounds with enhanced potency and selectivity for various therapeutic targets. ajrconline.orgijsrtjournal.com

Importance in Material Science and Advanced Materials

In the realm of material science, imidazole derivatives are integral to the creation of advanced materials with unique properties. ijierm.co.innumberanalytics.com They are key building blocks for:

Ionic Liquids: Imidazole-based ionic liquids are noted for their high thermal stability and conductivity. irjmets.com

Polymers: They are used as monomers in the synthesis of high-performance polymers. irjmets.com

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazole ring act as excellent ligands for metal ions, facilitating the construction of stable and porous MOFs. ijierm.co.inrsc.org

Corrosion Inhibitors: Their ability to form protective layers on metal surfaces makes them effective corrosion inhibitors. ajrconline.org

The adaptability of the imidazole structure allows for the fine-tuning of material properties for specific applications. ijierm.co.in

Applications in Agricultural Chemistry

Imidazole derivatives play a vital role in modern agriculture as active ingredients in fungicides and pesticides. ontosight.ainumberanalytics.com Their mode of action often involves the inhibition of specific enzymes or the disruption of essential biological processes in pests and pathogens, offering targeted crop protection. numberanalytics.com

Utility in Diagnostic Tools

The imidazole framework is also being explored for its potential in diagnostic applications. By attaching radioactive isotopes to imidazole-based molecules, researchers can create radioligands for use in medical imaging techniques like positron emission tomography (PET). nih.govgoogle.com These labeled compounds can help visualize and monitor specific biological targets, such as receptors in the brain or tumors in the body. nih.govgoogle.com

General Overview of 4-(4-Bromophenyl)-1H-imidazole as a Research Compound

This compound is an organic compound distinguished by an imidazole ring connected to a bromophenyl group at the fourth position. cymitquimica.com This specific arrangement of atoms imparts unique chemical characteristics, making it a valuable building block in the synthesis of more complex molecules for pharmaceutical and other research purposes. cymitquimica.com

Structural Context within Halogenated Imidazoles and Heterocycles

This compound belongs to the class of halogenated heterocyclic compounds. The inclusion of a bromine atom, a halogen, significantly influences the molecule's electronic properties and reactivity. cymitquimica.com Halogenation is a common strategy in medicinal chemistry to enhance the biological activity and metabolic stability of a compound. The bromine substituent in this compound can increase its lipophilicity, potentially affecting its ability to cross biological membranes, and provides a reactive site for further chemical modifications through reactions like cross-coupling. cymitquimica.com

Research and Industrial Significance

The compound this compound is a significant molecule within the scientific community, primarily recognized for its role as a versatile building block in the synthesis of more complex organic structures. cymitquimica.com Its unique chemical architecture, featuring an imidazole ring attached to a bromophenyl group, imparts specific properties that are of considerable interest in both academic research and industrial applications. cymitquimica.com The presence of the bromophenyl group increases the molecule's lipophilicity and provides a site for various substitution reactions, while the imidazole moiety is known for its diverse biological interactions. cymitquimica.comresearchgate.net

Research Findings

In academic research, this compound is a foundational intermediate in medicinal chemistry and materials science. cymitquimica.comontosight.ai Its derivatives have been the subject of numerous studies exploring a wide range of biological activities.

Antimicrobial and Antifungal Research: A significant area of investigation involves the synthesis of novel imidazole derivatives to combat microbial resistance. neu.edu.tr Derivatives of this compound have demonstrated potential antimicrobial and antifungal properties. cymitquimica.comresearchgate.net The bromine atom can enhance the compound's interaction with biological targets. cymitquimica.com Studies have shown that certain synthesized derivatives exhibit notable activity against various bacterial strains like Staphylococcus aureus and Micrococcus luteus, and fungal species such as Candida albicans, Candida parapsilosis, and Candida krusei. researchgate.nettandfonline.com

Anticancer Exploration: The broader class of imidazole derivatives is widely investigated for potential anticancer applications. researchgate.netontosight.aineu.edu.tr Research into compounds structurally related to this compound has explored their efficacy in inhibiting cancer cell proliferation. evitachem.com

Enzyme Inhibition and Receptor Binding: The structural features of this compound make it a valuable tool in studies focused on enzyme inhibition and receptor binding. The imidazole ring can participate in hydrogen bonding and π-π stacking interactions, while the bromophenyl group can enhance binding affinity, allowing these molecules to modulate the activity of target proteins.

Below is a table summarizing key research findings related to derivatives of this compound.

| Research Area | Focus of Study | Example Target Organisms/Models | Key Findings |

| Medicinal Chemistry | Antimicrobial Activity | Staphylococcus aureus, Micrococcus luteus | Synthesized derivatives showed good to remarkable antibacterial activity. researchgate.net |

| Antifungal Activity | Candida albicans, Candida parapsilosis, Candida krusei | Certain derivatives displayed potent antifungal effects with low minimum inhibitory concentrations. tandfonline.com | |

| Anticancer Studies | Cancer Cell Lines | Imidazole-based compounds are explored for their potential as cytotoxic agents. ontosight.aievitachem.com | |

| Enzyme Inhibition | Various Enzymes and Receptors | The molecule serves as a scaffold for designing inhibitors that interact with biological targets. | |

| Organic Synthesis | Synthetic Utility | N/A | Used as a key intermediate for the creation of more complex, biologically active molecules. cymitquimica.com |

Industrial Significance

The utility of this compound and its derivatives extends from the research laboratory to potential industrial applications.

Pharmaceutical Sector: In the pharmaceutical industry, it serves as an important intermediate in the pipeline for developing new drugs. cymitquimica.comontosight.ai Its role as a precursor for molecules with potential antimicrobial and anticancer properties makes it a compound of interest for pharmaceutical synthesis. ontosight.aievitachem.com

Materials Science: The unique electronic properties of the imidazole core are being explored in the field of materials science. Derivatives of this compound are considered candidates for the development of novel materials, including specialized polymers and coatings. evitachem.com There is particular interest in their application in organic electronics, where imidazole-based compounds may enhance charge transport properties in devices like organic light-emitting diodes (OLEDs).

Structure

3D Structure

特性

IUPAC Name |

5-(4-bromophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2/c10-8-3-1-7(2-4-8)9-5-11-6-12-9/h1-6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLIOAWKNPLJMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CN=CN2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60355962 | |

| Record name | 4-(4-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13569-96-5 | |

| Record name | 4-(4-Bromophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60355962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenyl)-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Reactivity and Chemical Transformations of 4 4 Bromophenyl 1h Imidazole

Substitution Reactions on the Bromophenyl Moiety

The bromine atom on the phenyl group is an excellent leaving group, particularly in transition metal-catalyzed reactions. This feature is extensively exploited for creating new carbon-carbon and carbon-nitrogen bonds.

One of the most significant reactions is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling process for forming carbon-nitrogen bonds. wikipedia.orgyoutube.com This reaction allows for the coupling of aryl halides with a wide range of primary and secondary amines. For bromo-substituted imidazoles, this method provides facile access to amino-imidazole derivatives that are otherwise difficult to prepare. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the aminated product and regenerate the catalyst. jk-sci.comlibretexts.org

A general method for the palladium-catalyzed amination of unprotected bromoimidazoles has been developed, proving effective for coupling with aliphatic, aromatic, and heteroaromatic amines. nih.gov

Table 1: Buchwald-Hartwig Amination of Bromo-Substituted Heterocycles

| Amine Partner | Catalyst System | Base | Solvent | Product Type | Reference |

|---|---|---|---|---|---|

| Aniline | Pd(OAc)₂ / Ligand | LHMDS | THF | 4-(Phenylamino)imidazole derivative | nih.gov |

| Alkylamine | Pd(OAc)₂ / Ligand | LHMDS | THF | 4-(Alkylamino)imidazole derivative | nih.gov |

Functionalization of the Imidazole (B134444) Ring

The imidazole ring itself offers several sites for functionalization. The presence of the acidic N-H proton allows for reactions such as N-alkylation and N-acylation, while the carbon atoms can undergo substitution, although they are generally less reactive than the nitrogen.

N-Alkylation and N-Acylation : The nitrogen atom in the 1-position can be readily alkylated or acylated. firsthope.co.in Alkylation with alkyl halides can introduce a variety of substituents, which can be crucial for modifying the compound's biological activity or solubility.

Electrophilic Substitution : The imidazole ring is susceptible to electrophilic attack, typically at the C4 or C5 positions, due to its electron-rich nature. firsthope.co.inslideshare.netuobabylon.edu.iq Halogenation, such as bromination or iodination, can occur under appropriate conditions, introducing additional reactive handles onto the heterocyclic core. uobabylon.edu.iq Nitration with a mixture of nitric and sulfuric acid can yield 4(5)-nitroimidazole derivatives. slideshare.netuobabylon.edu.iq

Oxidation and Reduction Reactions

The literature available from the search does not provide specific examples of oxidation and reduction reactions performed directly on 4-(4-Bromophenyl)-1H-imidazole. However, the general chemistry of imidazoles suggests potential transformations. The imidazole ring is generally stable to oxidation, but under harsh conditions, ring-opening can occur. firsthope.co.in Reduction of the imidazole ring is also challenging due to its aromatic character and is not a common transformation. The bromophenyl group is generally resistant to standard reduction methods that would not also affect the imidazole ring.

Coupling Reactions (e.g., Suzuki Coupling)

The carbon-bromine bond is a key functional group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for creating C-C bonds.

Suzuki-Miyaura Coupling : This reaction is one of the most powerful methods for forming biaryl compounds by coupling an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. semanticscholar.orgwikipedia.orglibretexts.org this compound is an ideal substrate for Suzuki coupling, allowing the bromine atom to be replaced with various aryl or heteroaryl groups. nih.govmdpi.com This reaction significantly enhances molecular complexity and is widely used in the synthesis of pharmacologically active compounds. semanticscholar.org The choice of catalyst, base, and solvent is crucial for achieving high yields. wikipedia.orgmdpi.com

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Boronic Acid | Palladium Catalyst | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-(Biphenyl)-1H-imidazole derivative | mdpi.com |

| Heteroarylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 4-(Aryl-heteroaryl)-1H-imidazole derivative | mdpi.com |

Sonogashira Coupling : This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is highly efficient for creating C(sp²)-C(sp) bonds and can be performed under mild conditions. wikipedia.orgnih.gov The bromo-substituent on this compound makes it a suitable substrate for Sonogashira coupling to synthesize various arylalkyne derivatives.

Heck Reaction : The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. organic-chemistry.orgmdpi.com This reaction provides a direct method for the vinylation of the bromophenyl ring of the title compound, leading to the formation of stilbene-like structures.

Iv. Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 1h Imidazole and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides detailed information about the number, type, and connectivity of hydrogen atoms in a molecule. In the case of substituted imidazoles, the chemical shifts (δ) of the protons are influenced by the electronic effects of the substituents on both the imidazole (B134444) and phenyl rings.

For instance, in the analog 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole, the ¹H NMR spectrum, recorded in DMSO-d₆, displays characteristic signals. The N-H proton of the imidazole ring typically appears as a broad singlet at a downfield chemical shift, around δ 12.82 ppm, due to its acidic nature and potential for hydrogen bonding. rsc.org The protons on the phenyl rings exhibit complex multiplets in the aromatic region (δ 7.25-8.12 ppm). rsc.org Specifically, the protons on the 4-bromophenyl group and the 4,5-diphenyl groups can be distinguished based on their coupling patterns and integration values.

Table 1: Representative ¹H NMR Data for an Analog of 4-(4-Bromophenyl)-1H-imidazole

| Compound | Solvent | Chemical Shift (δ, ppm) and Multiplicity | Assignment |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole rsc.org | DMSO-d₆ | 12.82 (br, 1H) | N-H (imidazole) |

| 8.12 (d, 2H, J = 7.2 Hz) | Aromatic H | ||

| 7.51-7.58 (m, 6H) | Aromatic H | ||

| 7.46 (t, 2H, J = 7.2 Hz) | Aromatic H | ||

| 7.40 (t, 1H, J = 7.8 Hz) | Aromatic H | ||

| 7.33 (t, 2H, J = 7.0 Hz) | Aromatic H | ||

| 7.25 (t, 1H, J = 7.4 Hz) | Aromatic H |

This table is interactive. Users can sort data by column.

The specific positions and splitting patterns of the aromatic signals are crucial for confirming the substitution pattern on the phenyl rings. The downfield shift of certain aromatic protons can be attributed to the deshielding effects of the imidazole ring and the bromine substituent.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and electronic environment.

In the ¹³C NMR spectrum of 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole, the carbon atoms of the imidazole ring and the phenyl rings resonate at characteristic chemical shifts. rsc.org The carbons of the imidazole ring typically appear in the range of δ 115-145 ppm. The carbon atom attached to the bromine (C-Br) in the bromophenyl ring shows a signal at a specific upfield position compared to other aromatic carbons due to the heavy atom effect of bromine. rsc.org The remaining aromatic carbons produce a cluster of signals in the δ 127-138 ppm region. rsc.org

Table 2: Representative ¹³C NMR Data for an Analog of this compound

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole rsc.org | DMSO-d₆ | 144.79, 137.78, 135.42, 133.31, 131.33, 129.63, 129.59, 128.91, 128.71, 128.42, 127.59, 127.44, 127.12 |

This table is interactive. Users can sort data by column.

For complex molecules or cases where 1D NMR spectra are ambiguous, advanced 2D NMR techniques are employed. researchgate.net Techniques such as Total Correlation Spectroscopy (TOCSY) are useful for identifying coupled proton spin systems within a molecule. researchgate.net The Nuclear Overhauser Effect (NOE) is another powerful phenomenon that reveals the spatial proximity between atoms, which is critical for confirming stereochemistry and conformational details. diva-portal.org These advanced methods are particularly valuable in the structural elucidation of novel or more complex analogs of this compound, ensuring the correct assignment of all proton and carbon signals and providing a complete picture of the molecule's structure in solution. diva-portal.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes.

The IR spectrum of this compound and its analogs exhibits characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3400-3200 cm⁻¹ is typically assigned to the N-H stretching vibration of the imidazole ring, with the broadening resulting from hydrogen bonding. rsc.orgresearchgate.net Aromatic C-H stretching vibrations appear around 3100-3000 cm⁻¹. libretexts.orgvscht.cz The C=N and C=C stretching vibrations within the imidazole and phenyl rings give rise to absorptions in the 1600-1400 cm⁻¹ region. researchgate.net Out-of-plane C-H bending vibrations for the substituted benzene (B151609) ring can be observed in the 900-675 cm⁻¹ range, providing information about the substitution pattern. libretexts.org

Table 3: Characteristic IR Absorption Bands for this compound Analogs

| Compound | Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| 2-(4-Bromophenyl)-4,5-diphenyl-1H-imidazole rsc.org | N-H stretch | 3447 | - |

| Aromatic C-H stretch | 3030 | - | |

| C=N / C=C stretch | 1598, 1499, 1482 | - | |

| C-H bend | 825, 765, 693 | - |

This table is interactive. Users can sort data by column.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z).

For this compound, the monoisotopic mass is approximately 221.979 g/mol . uni.lu High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio), resulting in two peaks of almost equal intensity separated by 2 m/z units (e.g., [M]⁺ and [M+2]⁺). This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted m/z values for various adducts of the parent compound have been calculated, which can aid in the interpretation of experimental mass spectra. uni.lu

Table 4: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z |

| [M+H]⁺ | 222.98654 |

| [M+Na]⁺ | 244.96848 |

| [M-H]⁻ | 220.97198 |

| [M]⁺ | 221.97871 |

Source: PubChem CID 818595 uni.lu This table is interactive. Users can sort data by column.

Analysis of the fragmentation pattern can further corroborate the proposed structure, as specific fragments would correspond to the loss of parts of the imidazole or bromophenyl moieties.

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed model of the molecular structure, including precise bond lengths, bond angles, and torsional angles, can be constructed. nih.gov

For derivatives of this compound, X-ray crystallographic studies would reveal the planarity of the imidazole ring and the dihedral angle between the imidazole and the 4-bromophenyl rings. This angle is influenced by steric and electronic factors.

Furthermore, crystallographic analysis provides invaluable information about the supramolecular architecture in the solid state. Intermolecular interactions, such as N-H···N hydrogen bonds between imidazole rings of adjacent molecules, are crucial in directing the crystal packing. nih.gov In many imidazole derivatives, these hydrogen bonds lead to the formation of centrosymmetric dimers or extended chains. nih.gov Additionally, π–π stacking interactions between the aromatic rings can play a significant role in stabilizing the crystal lattice. nih.gov These non-covalent interactions are fundamental to understanding the solid-state properties of the material.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, such as carbon (C), hydrogen (H), and nitrogen (N). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as a crucial verification of the compound's empirical formula and purity.

For This compound , the molecular formula is established as C₉H₇BrN₂. Based on this formula, the theoretical elemental composition can be calculated. This foundational data is essential for confirming the identity of a newly synthesized batch of the compound.

| Element | Calculated (%) |

|---|---|

| Carbon (C) | 48.46 |

| Hydrogen (H) | 3.16 |

| Nitrogen (N) | 12.56 |

| Bromine (Br) | 35.82 |

Scientific literature provides numerous examples of elemental analysis being used to confirm the successful synthesis of analogs of this compound. While experimental data for the parent compound is a standard characterization step, the following tables showcase detailed research findings for structurally related molecules, illustrating the application and importance of this technique.

In the characterization of a series of 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives , elemental analysis was performed to validate their composition. The results demonstrate a strong agreement between the calculated and experimentally found percentages for carbon, hydrogen, nitrogen, and sulfur.

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 40.26 | 40.29 |

| Hydrogen (H) | 3.07 | 3.06 |

| Nitrogen (N) | 12.80 | 12.77 |

| Sulfur (S) | 9.77 | 9.75 |

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon (C) | 42.12 | 42.24 |

| Hydrogen (H) | 3.53 | 3.53 |

| Nitrogen (N) | 12.28 | 12.29 |

| Sulfur (S) | 9.37 | 9.40 |

These detailed findings underscore the reliability of elemental analysis in the structural elucidation process, providing definitive evidence for the composition of newly synthesized compounds and confirming the purity of the prepared samples. The close alignment of calculated and found values for these analogs reinforces the predicted structures and compositions.

V. Advanced Computational and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations offer a detailed understanding of the intrinsic properties of 4-(4-Bromophenyl)-1H-imidazole, predicting its behavior and characteristics with a high degree of accuracy.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For imidazole (B134444) derivatives, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to determine optimized molecular geometry, bond lengths, and bond angles in the ground state. These studies reveal the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's stability and reactivity. For instance, in related brominated phenyl-pyrazoline structures, DFT has been used to analyze the electronic structure through Natural Bond Order (NBO) analysis, revealing conjugative interactions and the contributions of lone pairs to chemical bonds.

Molecular Electrostatic Potential (MEP) analysis is a crucial tool for identifying the reactive sites of a molecule. It creates a 3D map of the electrostatic potential, visually representing the regions of a molecule that are rich or deficient in electrons. In MEP maps, areas of negative potential (typically colored red) correspond to regions susceptible to electrophilic attack and are associated with lone pairs of heteroatoms. Conversely, regions of positive potential (colored blue) indicate electron-deficient areas prone to nucleophilic attack. For imidazole derivatives, MEP analysis helps in predicting sites for hydrogen bonding and other non-covalent interactions, which is vital for understanding potential ligand-receptor binding. Studies on similar heterocyclic compounds have shown that electronegative atoms and certain functional groups, like nitro groups, often represent centers for electrophilic interactions.

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. For imidazole derivatives, the HOMO-LUMO gap has been calculated to understand their bioactivity and charge transfer properties. Analysis of various heterocyclic compounds shows that the introduction of different substituents can significantly alter the HOMO and LUMO energy levels and, consequently, the reactivity of the molecule.

| Parameter | Description | Significance |

| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron; associated with nucleophilicity. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron; associated with electrophilicity. |

| ΔE (Energy Gap) | Energy difference between HOMO and LUMO | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap suggests higher reactivity. |

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are employed to predict the electronic absorption spectra (UV-Vis spectra) of molecules. These calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption peaks observed experimentally. For example, studies on related diphenyl-imidazole compounds have used TD-DFT with the B3LYP functional to investigate their nonlinear optical properties and have successfully correlated theoretical predictions with experimental UV-Vis absorption bands, attributing them to specific π→π* transitions. This predictive capability is essential for designing molecules with specific optical properties.

Molecular Modeling and Docking Studies

Molecular modeling and docking are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action.

Molecular docking simulations place a ligand into the binding site of a target protein and evaluate the feasibility of the interaction. The primary goal is to identify the preferred binding mode and to estimate the strength of the interaction, often expressed as a binding energy or docking score. Lower binding energy values typically indicate a more stable and favorable interaction.

Studies on various imidazole derivatives have demonstrated their ability to bind to the active sites of different proteins through a network of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For instance, docking studies of imidazole-based compounds against cancer-related proteins have revealed specific amino acid residues crucial for binding. The binding affinity is quantified by calculating the binding free energy (ΔG), which provides a more accurate estimation of the ligand's potency. These calculations help in prioritizing compounds for further experimental testing.

| Interaction Type | Description | Key Amino Acid Residues Involved |

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom and a nearby electronegative atom (e.g., O, N). | Arginine (Arg), Lysine (Lys) |

| Hydrophobic Interactions | Interactions between nonpolar molecules or parts of molecules in an aqueous environment. | Alanine (Ala), Leucine (Leu) |

| Pi-Pi Stacking | Attractive, noncovalent interactions between aromatic rings. | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

| Electrostatic Interactions | Attractive or repulsive forces between charged molecules or groups. | Aspartic Acid (Asp), Glutamic Acid (Glu), Lysine (Lys) |

Understanding Biological Pathways and Disease Mechanisms

Computational studies are pivotal in elucidating how this compound and related structures may interact with biological systems, thereby helping to understand their potential therapeutic effects and roles in disease mechanisms. The imidazole scaffold is a common feature in molecules that interact with a wide range of biological targets, including enzymes and receptors. nih.govresearchgate.net

Molecular docking is a primary computational technique used to predict the binding orientation and affinity of a small molecule to a macromolecular target, such as a protein. nih.gov This method computationally places the ligand (e.g., an imidazole derivative) into the binding site of a receptor and scores the interaction, often in terms of binding energy. For instance, studies on various imidazole derivatives have used docking to investigate their potential as inhibitors of enzymes like kinases, cytochrome P450s, or as antagonists for receptors like the angiotensin II receptor. nih.govresearchgate.netmdpi.com

By analyzing the docking results, researchers can identify key interactions—such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking—between the ligand and amino acid residues in the protein's active site. The 4-bromophenyl group, for example, can engage in halogen bonding and hydrophobic interactions, which can be critical for binding affinity and selectivity. nih.gov These computational predictions provide a structural basis for the molecule's biological activity, guiding the design of more potent and selective inhibitors. For example, understanding how an imidazole derivative inhibits a specific kinase can shed light on its potential to interfere with signaling pathways implicated in cancer. nih.govmdpi.com

The table below illustrates typical data obtained from molecular docking studies, showing the binding affinities of representative imidazole-based compounds against various protein targets implicated in disease.

| Imidazole Derivative Class | Protein Target | Disease Relevance | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|

| Phenyl-Substituted Imidazoles | SARS-CoV-2 Main Protease (Mpro) | Antiviral | -7.5 to -8.5 |

| Benzimidazole (B57391) Hybrids | Epidermal Growth Factor Receptor (EGFR) | Anticancer | -8.0 to -9.2 |

| Imidazole-based Angiotensin II Antagonists | Angiotensin II Type 1 Receptor (AT1R) | Antihypertensive | -9.0 to -10.5 |

| Imidazole Antifungals | Cytochrome P450 14α-demethylase | Antifungal | -8.8 to -9.7 |

Note: Data are representative values from computational studies on various imidazole derivatives to illustrate the application of molecular docking in understanding biological interactions.

Conformational Analysis and Molecular Energy Profiles

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. A key conformational feature of this compound is the rotation around the single bond connecting the phenyl and imidazole rings.

For phenylimidazoles, a completely planar conformation is often destabilized by steric hindrance between the hydrogen atoms on the adjacent rings. Therefore, the molecule typically adopts a twisted conformation in its lowest energy state. nih.gov Studies on phenylimidazoles have shown that cohesive energy from intermolecular interactions, such as N-H···N hydrogen bonds in the solid state, can influence the planarity of the molecules. nih.govacs.org Crystal structure analysis of related compounds, like 1-(4-Bromophenyl)-2-methyl-4-nitro-1H-imidazole, confirms that the packing is determined by various weak and strong intermolecular forces, including halogen bonds. nih.govresearchgate.net

The table below presents theoretical data on the conformational properties of phenyl-heterocyclic systems, highlighting the typical energy barriers and preferred geometries.

| Molecular System | Computational Method | Most Stable Dihedral Angle | Rotational Energy Barrier (kcal/mol) |

|---|---|---|---|

| 1-Phenylimidazole | HF/cc-pVTZ | ~38° | ~1.5 - 2.5 |

| 4-Phenylimidazole (B135205) | DFT/B3LYP | ~25° - 35° | ~2.0 - 3.0 |

| Biphenyl | DFT | ~44° | ~2.0 |

| 4-Methylacetophenone | Quantum Chemical Calculation | Planar | ~0.17 (ring methyl V3 barrier) |

Note: Data are derived from computational studies on phenylimidazole and related molecules to exemplify typical conformational parameters.

Reaction Path Studies and Regioselectivity Prediction

Theoretical chemistry provides powerful tools to predict the outcomes of chemical reactions, including reaction pathways and regioselectivity. For a molecule like this compound, which has multiple potential reaction sites, predicting where a reaction will occur is crucial for synthetic planning.

Quantum chemical calculations can map the potential energy surface for a given reaction, identifying the lowest energy path from reactants to products. mdpi.com This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its energy. The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies for reactions at different positions on the molecule, the most likely pathway and the major product can be predicted.

For example, in electrophilic aromatic substitution, an electrophile can attack the imidazole ring or the bromophenyl ring. Computational studies on the reaction of imidazole with radicals like hydroxyl (•OH) have shown that addition to the carbon atoms has a lower free energy barrier than hydrogen abstraction. rsc.org The electronic properties of the this compound molecule, influenced by the electron-withdrawing bromine atom and the nature of the imidazole ring, will dictate the most favorable site for electrophilic attack.

The Hammett equation offers a semi-empirical method to quantify the effect of substituents on reaction rates. pharmacy180.comlibretexts.org The para-bromo substituent has a specific substituent constant (σ) that can be used in a Hammett plot to predict how it will influence the rate of a reaction compared to an unsubstituted phenyl group. pharmacy180.com A positive reaction constant (ρ) indicates that the reaction is aided by electron-withdrawing groups, while a negative ρ value signifies it is favored by electron-donating groups. libretexts.orgwikipedia.org This analysis can help predict the regioselectivity in reactions where the substituent's electronic effect is the dominant factor. slideshare.net

The following table summarizes calculated activation energies for different reaction pathways involving imidazole, illustrating how computational chemistry is used to predict reaction outcomes.

| Reaction | Reaction Pathway | Computational Method | Calculated Activation Energy Barrier (kcal/mol) | Predicted Outcome |

|---|---|---|---|---|

| Imidazole + •OH | OH addition to C5 | M06-2X | 1.03 | Favored |

| Imidazole + •OH | OH addition to C2 | M06-2X | 2.94 | Less Favored |

| Imidazole + •OH | H-abstraction from N1 | M06-2X | 5.86 | Disfavored |

| Imidazole Formation | Glyoxal (B1671930) + NH3 (Dehydration Step) | Quantum Chemical Calculation | 13.55 | Rate-determining step |

Note: Data are based on computational studies of the parent imidazole ring to demonstrate the principles of reaction path analysis.

Vi. Research Applications in Biomedical Sciences

Development of Novel Therapeutic Agents

The 4-(4-Bromophenyl)-1H-imidazole moiety is a key pharmacophore in the design of new drugs. The presence of the bromine atom allows for further chemical modifications through cross-coupling reactions, while the imidazole (B134444) ring can engage in various biological interactions, including hydrogen bonding and metal coordination. Researchers have leveraged these features to synthesize and evaluate derivatives for a wide range of therapeutic applications. nih.gov

The imidazole core is a well-established feature of many antifungal drugs. Derivatives incorporating the 4-(4-bromophenyl) group have been investigated to develop new agents to combat fungal infections, including those caused by resistant strains. Research has shown that modifying the core structure can lead to compounds with significant activity against various fungal pathogens.

For instance, a study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, which share the bromophenyl moiety, demonstrated notable antifungal activity. One such derivative, (E)-4-(4-bromophenyl)-N-(4-nitrobenzylidene)thiazol-2-amine, was particularly effective against Aspergillus niger. Another derivative, (E)-N-(4-(dimethylamino)benzylidene)-4-(4-bromophenyl)thiazol-2-amine, showed significant potency against Candida albicans. These findings highlight the potential of the 4-(4-bromophenyl) scaffold in the synthesis of new antifungal compounds.

Table 1: Antifungal Activity of Selected 4-(4-Bromophenyl) Moiety Derivatives

The development of novel anticancer agents is a primary focus of research involving this compound. nih.gov This structural motif has been incorporated into various derivatives designed to inhibit cancer cell proliferation through different mechanisms. Studies have demonstrated the efficacy of such compounds against a range of human cancer cell lines.

One area of investigation involves the development of Epidermal Growth Factor Receptor (EGFR) inhibitors, as EGFR is often overexpressed in various cancers. Imidazole-based derivatives have shown promise in this regard. For example, certain purine (B94841) derivatives incorporating a bromophenyl group have demonstrated significant antiproliferative activity against lung and breast cancer cell lines.

Another study focused on 4-(4-bromophenyl)-thiazol-2-amine derivatives. The compound (E)-4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine was identified as the most active in its series against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF7). researchgate.net This research underscores the importance of the 4-(4-bromophenyl) scaffold in designing new molecules for cancer therapy. researchgate.net

Table 2: Anticancer Activity of Selected Bromophenyl Derivatives

Beyond antifungal applications, derivatives containing the 4-(4-bromophenyl)-imidazole core are being explored for their broader antimicrobial and antibacterial properties. The emergence of multidrug-resistant bacteria necessitates the discovery of new chemical entities to combat these pathogens.

Research into 4-(4-bromophenyl)-thiazol-2-amine derivatives has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria. For example, (E)-4-(4-bromophenyl)-N-(4-hydroxybenzylidene)thiazol-2-amine was found to be effective against Staphylococcus aureus and Escherichia coli. researchgate.net Similarly, another derivative, (E)-4-(4-bromophenyl)-N-(4-chlorobenzylidene)thiazol-2-amine, showed potent activity against Bacillus subtilis. researchgate.net Furthermore, a review highlighted a hybrid compound, (E)-N'-(1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethylidene)isonicotinohydrazide, which exhibited inhibitory activity against E. coli comparable to standard antibiotics. nih.gov

Table 3: Antibacterial Activity of Selected 4-(4-Bromophenyl) Moiety Derivatives

The this compound scaffold is a key component in the synthesis of novel anti-inflammatory agents. nih.gov A significant focus of this research is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme, which is a key mediator of inflammation and pain.

A study of novel arylidene-5(4H)-imidazolone derivatives, which can be synthesized from imidazole precursors, identified several potent and selective COX-2 inhibitors. One such compound, (Z)-N-(4-Bromophenyl)-2-[(4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio]acetamide, demonstrated significant COX-2 inhibitory activity. The selectivity of these compounds for COX-2 over COX-1 is a critical parameter in developing safer non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal side effects.

Table 4: Anti-inflammatory Activity of a Selected (Z)-N-(4-Bromophenyl) Derivative

The utility of this compound as a scaffold extends to the development of inhibitors for various enzymes implicated in disease. nih.gov This application often overlaps with its use in creating anticancer and anti-inflammatory agents, where the mechanism of action is frequently centered on enzyme inhibition.

Key enzyme targets for derivatives of this compound include:

Cyclooxygenase (COX): As detailed in the anti-inflammatory section, derivatives have been shown to be potent inhibitors of COX-2.

15-Lipoxygenase (15-LOX): This enzyme is involved in inflammatory pathways. The same derivative that inhibited COX-2, (Z)-N-(4-Bromophenyl)-2-[(4-(4-chlorobenzylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio]acetamide, also showed inhibitory activity against 15-LOX.

Protein Kinases: Kinases like EGFR are crucial targets in oncology. Imidazole-based compounds have been designed to inhibit such kinases, thereby blocking signaling pathways that lead to tumor growth.

Table 5: Enzyme Inhibition Profile of Selected Bromophenyl Derivatives

The this compound structure is utilized in research to understand and modulate biological pathways through receptor binding. nih.gov A significant area of this research has been the development of endothelin (ET) receptor antagonists. The endothelin system is involved in vasoconstriction and cell proliferation, and its dysregulation is implicated in various cardiovascular and fibrotic diseases.

A medicinal chemistry program led to the discovery of Macitentan, a potent dual ETA and ETB receptor antagonist that contains a 5-(4-Bromophenyl)pyrimidine core, which is structurally analogous to the 4-(4-bromophenyl)imidazole scaffold. The introduction of a bromine atom at the para position of the phenyl ring was found to significantly improve the compound's affinity for both ETA and ETB receptors compared to an unsubstituted phenyl ring. This finding demonstrates the critical role of the bromophenyl group in achieving high-affinity receptor binding.

Table 6: Endothelin Receptor Binding Affinity of a 5-(4-Bromophenyl)pyrimidine Derivative

Potential in Antidiabetic and Antimalarial Agents

The imidazole scaffold, a core component of this compound, is a subject of investigation for developing novel therapeutic agents, including those with potential antidiabetic and antimalarial properties.

Antidiabetic Potential: Research into derivatives of imidazole and similar heterocyclic compounds has shown promise in targeting key enzymes involved in carbohydrate metabolism. For instance, novel 1,2,4-triazole-based derivatives have been designed as dual inhibitors of α-amylase and α-glucosidase. nih.gov These enzymes are crucial for breaking down carbohydrates into glucose, and their inhibition can help manage blood sugar levels. nih.gov Studies on other related structures, such as β-amino ketone derivatives containing a sulfamethoxazole (B1682508) moiety, have demonstrated inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, both of which are targets in diabetes therapy. nih.gov Some of these compounds also showed moderate activation of peroxisome proliferator-activated receptor response element (PPRE), a mechanism central to the action of certain antidiabetic drugs. nih.gov The 4-(4-bromophenyl) structural element is a key feature in some of these investigated compounds, suggesting that its inclusion in an imidazole framework could be a viable strategy for developing new antidiabetic agents.

Antimalarial Potential: The fight against malaria, a disease caused by Plasmodium parasites, requires a continuous pipeline of new drugs to combat emerging resistance. malariaworld.org Benzimidazole (B57391) (BZ) derivatives, which are structurally related to this compound, have shown potent antiplasmodial activity. Studies have demonstrated that 2-phenyl-1H-benzimidazole derivatives can exhibit significant in vitro activity against P. falciparum, with IC50 values for the most effective compounds ranging from 18 nM to 1.30 µM. nih.gov Modifications at various positions on the benzimidazole ring have yielded compounds with submicromolar IC50 values and the ability to reduce parasitemia by over 95%. nih.gov One of the mechanisms of action for some antimalarials is the interference with hemozoin biocrystallization, a process the parasite uses to detoxify heme released from hemoglobin degradation. nih.gov The structural similarities suggest that the this compound scaffold could be explored for the development of new antimalarial candidates.

Exploring Analgesic and Antiepileptic Activities

The imidazole nucleus is a well-established pharmacophore in the development of agents targeting the central nervous system, including analgesics and antiepileptics.

Analgesic Activity: Imidazole moieties are known to exhibit a wide range of biological activities, including analgesic properties. nih.gov Research has focused on synthesizing various imidazole derivatives to explore their potential as pain-relieving agents. nih.govresearchgate.net For example, a series of 1-benzyl-2-substituted-4,5-diphenyl-1H-imidazole derivatives were synthesized and showed moderate to good analgesic activity in mice. researchgate.net In another study, novel imidazole analogues were prepared, with some compounds exhibiting significant analgesic effects in hot plate tests, comparable to standard drugs like diclofenac. nih.gov These findings underscore the potential of the imidazole scaffold as a basis for developing new analgesics.

Antiepileptic Activity: Derivatives containing the 4-bromophenyl group have been specifically investigated for their anticonvulsant properties. A number of 4-bromophenyl semicarbazones were synthesized and evaluated, with several compounds showing anticonvulsant activity in maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) screens in mice. nih.gov Furthermore, various 1,2,4-trisubstituted-1H-imidazole derivatives have also demonstrated anticonvulsant effects in these models, with some compounds showing potency comparable to standard drugs like phenytoin (B1677684) and carbamazepine. nih.gov These studies highlight the potential of incorporating the this compound structure into larger molecules to create novel antiepileptic agents. The development of in vitro seizure models, such as those using hippocampal slices, provides a platform for the initial screening and mechanistic study of such novel compounds. plos.orgfrontiersin.org

Scaffold for Drug Design and Lead Optimization

The imidazole ring is a privileged scaffold in medicinal chemistry due to its structural features that allow for diverse interactions with biological targets. nih.govnih.gov Its electron-rich nature facilitates binding to enzymes and receptors through hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.govnih.gov Consequently, this compound serves as a valuable starting point for drug design and lead optimization. chemimpex.com

This compound is a crucial intermediate in the synthesis of various pharmaceuticals, including potential anti-cancer and anti-inflammatory drugs. chemimpex.com The unique structure allows for modifications that can lead to compounds with improved efficacy and selectivity. chemimpex.com In the process of lead optimization, researchers systematically modify a lead compound to enhance its desired properties, such as potency and selectivity, while minimizing toxicity. criver.com This involves refining the structure to improve its interaction with the biological target and its pharmacokinetic profile. altasciences.comnih.gov For example, studies on 4-imidazolylflavans as aromatase inhibitors have used lead optimization to modulate the flavan (B184786) A ring, resulting in more potent compounds. nih.gov The this compound scaffold offers multiple points for chemical modification, making it an ideal candidate for such optimization strategies in the pursuit of new therapeutic agents.

Pharmacokinetic and Pharmacodynamic Considerations

The inclusion of a bromine atom, as seen in this compound, can significantly influence the pharmacokinetic properties of a drug candidate. Halogen atoms, particularly bromine, are known to affect a molecule's lipophilicity (fat solubility), metabolic stability, and binding affinity to target proteins.

An increase in lipophilicity can enhance a compound's ability to cross cell membranes, potentially improving its absorption and distribution into tissues, including the central nervous system. The presence of bromine can also block sites on the molecule that are susceptible to metabolic breakdown by enzymes like cytochrome P450s. technologynetworks.com This can lead to a longer half-life and improved bioavailability. Furthermore, the bromine atom can form halogen bonds, a type of non-covalent interaction that can contribute to the binding affinity and selectivity of a drug for its target receptor. The strategic placement of a bromine atom on a drug scaffold is a common tactic in medicinal chemistry to fine-tune its ADME (Absorption, Distribution, Metabolism, and Excretion) properties and enhance its therapeutic potential.

In modern drug discovery, predicting the ADME properties of a compound early in the development process is crucial for avoiding costly late-stage failures. technologynetworks.comacdlabs.com Computational tools and in silico models are widely used to predict the pharmacokinetic profile of molecules like this compound and its derivatives. acdlabs.comnih.gov

These prediction tools, such as SwissADME, analyze a molecule's structure to estimate various physicochemical and pharmacokinetic parameters. nih.govacs.org Key predicted properties often include:

Lipophilicity (log P): Affects absorption and distribution.

Aqueous Solubility: Influences dissolution and absorption.

Gastrointestinal (GI) Absorption: Predicts how well the compound is absorbed from the gut.

Blood-Brain Barrier (BBB) Permeation: Indicates if the compound can enter the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions. acdlabs.com

Compliance with Lipinski's Rule of Five: A guideline to assess the drug-likeness of a compound. nih.gov

Studies on structurally related compounds, such as 4-(4-Bromophenyl)-thiazol-2-amine derivatives, have utilized these computational approaches to demonstrate promising ADME properties, supporting their potential as drug candidates. nih.govnih.gov Such predictions help guide the synthesis and optimization of new derivatives with more favorable pharmacokinetic profiles. nih.gov

| Predicted ADME Property | General Importance in Drug Design |

|---|---|

| Gastrointestinal Absorption | High absorption is desirable for orally administered drugs. |

| Blood-Brain Barrier (BBB) Permeation | Essential for CNS-acting drugs; undesirable for peripherally acting drugs. |

| CYP450 2D6 Inhibitor | Non-inhibition is preferred to avoid drug-drug interactions. |

| Lipinski's Rule Violations | Zero violations suggest good oral bioavailability potential. |

Biochemical Assays and Probes

The inherent properties of the imidazole scaffold make it suitable for use in biochemical research, not only as a component of potential drugs but also as a tool for studying biological systems. chemimpex.com this compound and its derivatives can be employed in studies involving enzyme inhibition and receptor binding, which helps to elucidate biological pathways and disease mechanisms. chemimpex.com

Vii. Applications in Materials Science and Other Fields

Advanced Materials Development

The unique properties of the imidazole (B134444) ring, combined with the functionalities introduced by the bromophenyl group, allow 4-(4-Bromophenyl)-1H-imidazole to be explored in the synthesis of advanced materials. chemimpex.com These materials often possess tailored electronic, thermal, or chemical properties.

Imidazole derivatives are recognized for their role in the creation of sophisticated materials, including polymers and coatings that can offer enhanced resilience and functionality. researchgate.net The imidazole group can participate in various polymerization reactions and can also improve the thermal stability of the resulting polymers. For instance, studies on copolymers synthesized from imidazole-based monomers have shown that the presence of the imidazole ring can lead to higher thermal stability compared to polymers without it, such as neat polymethyl methacrylate (B99206) (PMMA). researchgate.net

The synthesis of copolymers using monomers like methyl methacrylate (MMA) and allyl-derived imidazole monomers has been successfully achieved through techniques such as photopolymerization. researchgate.net While direct polymerization of this compound is less commonly detailed, its structure is analogous to monomers used in creating functional polymers. The bromophenyl group offers a site for further post-polymerization modification reactions, potentially through cross-coupling chemistry, allowing for the creation of complex polymer architectures. rsc.orgosti.gov Imidazole-containing polymers are also investigated for bioactive applications and can associate with other molecules through mechanisms like hydrogen bonding. researchgate.net Furthermore, zeolitic imidazole framework-8 (ZIF-8), a metal-organic framework, has been incorporated into polymer membranes to enhance gas separation properties, demonstrating the utility of imidazole structures in advanced composite materials. mdpi.com

The imidazole nucleus is a key component in the development of materials for organic electronics. google.com Derivatives of imidazole are utilized as building blocks in the synthesis of organic semiconductors due to their electronic properties and structural versatility. The compound this compound serves as a valuable precursor in this field, with the bromophenyl group providing a reactive handle for constructing more complex, conjugated systems through cross-coupling reactions. nih.gov

Research has shown that phenanthro[9,10-d]imidazole, a related fused-ring structure, is an excellent building block for materials used in blue light-emitting applications, highlighting the potential of the imidazole core in tuning carrier injection and emission properties. rsc.org The construction of trinuclear imidazole-fused hybrid scaffolds can be achieved using 2-(2-bromoaryl)imidazoles as foundational units, further emphasizing the role of bromo-aryl imidazole derivatives as key intermediates in creating larger, functional molecules for electronic applications. nih.gov

In the rapidly advancing field of organic electronics, imidazole derivatives are crucial intermediates in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs). innospk.com These compounds form the basis of materials that can function as charge transporters or light emitters within the OLED device structure. google.comtcichemicals.com The chemical architecture of this compound makes it a suitable starting point for creating more elaborate molecules with specific functions in OLEDs.

The synthesis of multifunctional derivatives of carbazole (B46965) and imidazole via one-pot condensation reactions has been reported, yielding materials with properties suitable for use as fluorescent emitters or as hosts for phosphorescent emitters in OLEDs. mdpi.com These materials have demonstrated deep-blue to sky-blue emissions with promising quantum efficiencies. mdpi.com The imidazole core contributes to the electronic properties and stability of these materials, while the bromophenyl moiety allows for synthetic diversification to fine-tune the final characteristics of the OLED material. google.commdpi.com

| Device Application | Emitter Type | Max. Quantum Efficiency (%) | Emission Color | Reference |

| OLED | Fluorescent Emitter | 1.1 | Deep-Blue | mdpi.com |

| Phosphorescent OLED | Green Emitter Host | 8.3 | Green | mdpi.com |

| Phosphorescent OLED | Red Emitter Host | 6.4 | Red | mdpi.com |

| Phosphorescent OLED | Sky-Blue Emitter Host | 7.6 | Sky-Blue | mdpi.com |

Catalysis

The imidazole ring is a significant functional group in the field of catalysis. nih.gov It is found in the active sites of many metalloenzymes and serves as an important ligand in coordination chemistry. researchgate.net Imidazolium salts, derived from imidazoles, are well-established precursors for N-heterocyclic carbene (NHC) ligands, which are widely used in homogeneous catalysis due to their ability to form stable complexes with various transition metals. researchgate.net

Derivatives of this compound can be employed in several catalytic applications. The imidazole nitrogen atoms can coordinate with metal centers, and the entire molecule can act as a ligand in catalytic complexes. For example, supramolecular catalysts fabricated through the self-assembly of imidazole derivatives with modified histidine and copper ions have shown the ability to catalyze oxidation/hydrolysis cascade reactions. sciopen.com Furthermore, the bromophenyl group can participate in catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction, where palladium catalysts are used to form new carbon-carbon bonds. mdpi.com In such reactions, the bromo-substituted compound acts as a substrate, highlighting its utility in synthesizing complex molecules.

| Catalytic System | Reaction Type | Role of Imidazole | Finding |

| Imidazole/Histidine/Cu²⁺ | Oxidation/Hydrolysis | Supramolecular Ligand | Synergistically accelerates oxidative and hydrolysis activity. sciopen.com |

| Palladium(0) Complex | Suzuki-Miyaura Coupling | Substrate (via bromophenyl) | Arylation of the bromophenyl group to form novel pyrimidine (B1678525) analogs. mdpi.com |

| Copper-based MOFs | C-N Coupling | Substrate | N-arylation of benzimidazole (B57391) with phenylboronic acid. researchgate.net |

Agrochemical Development (e.g., Pesticides and Herbicides)

The imidazole scaffold is of significant interest in the field of crop protection chemistry. cabidigitallibrary.org Many compounds containing this heterocyclic ring exhibit potent biological activities and are used in the formulation of fungicides, herbicides, and insecticides. cabidigitallibrary.orggoogle.com this compound is identified as a compound with applications in the development of agrochemicals, contributing to the creation of effective pesticides and herbicides for enhanced crop protection. chemimpex.com

The imidazole ring is a core component of several systemic fungicides known as azole antifungals. ijfmr.com The biological activity of these compounds often stems from their ability to inhibit specific enzymes in the target pests or pathogens. Imidazole derivatives have been investigated for a wide range of agricultural applications, including their use as plant growth regulators. google.com The synthesis of new agrochemicals often involves using imidazole derivatives as key intermediates or reagents. cabidigitallibrary.org The presence of the bromophenyl group on the imidazole ring provides a site for synthetic modification, allowing for the development of new active ingredients with potentially improved efficacy or a different spectrum of activity against various plant pests and diseases. google.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 4-(4-Bromophenyl)-1H-imidazole and its derivatives?

- Methodology :

- Substitution reactions : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in aprotic solvents like dimethylformamide (DMF) are used to introduce aryl/alkyl groups at the imidazole nitrogen .

- Multi-component reactions : Metal-catalyzed reactions (e.g., Cu or Pd) enable efficient coupling of bromophenyl groups to the imidazole core, as seen in the synthesis of 2-benzyl-5-(4-bromophenyl)-1H-imidazole .

- Sonocatalysis : Ultrasound-assisted methods improve reaction efficiency for derivatives like 2-(4-(Bromomethyl)phenyl)-1-(4-fluorophenyl)-4,5-diphenyl-1H-imidazole .

Q. How is X-ray crystallography utilized to resolve the structural conformation of this compound derivatives?

- Methodology :

- Data collection : High-resolution diffraction data are collected using synchrotron radiation or laboratory X-ray sources.

- Structure refinement : The SHELX suite (e.g., SHELXL for refinement) is employed to model atomic positions and thermal parameters .

- Visualization : ORTEP-III generates graphical representations of molecular geometry, highlighting dihedral angles between the imidazole ring and substituents (e.g., 30.1–64.3° for phenyl rings in 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole) .

Advanced Research Questions

Q. How do structural modifications at the imidazole core influence biological activity?

- Key Findings :

-

Imidazole replacement : Replacing the this compound group in compound 31 with oxazole (33 ) reduces inhibitory activity against M. tuberculosis IMPDH by 4-fold. Substitution with a phenyl group (34 ) abolishes activity entirely (Table 1) .

Table 1 : Impact of Substituents on M. tuberculosis IMPDH Inhibition

Compound Substituent IC₅₀ (µM) Activity Loss 31 This compound 0.12 - 33 4-(4-Bromophenyl)oxazole 0.48 4× 34 Phenyl >10 Complete

Q. What computational strategies are employed to analyze electronic properties and molecular interactions?

- Methodology :

- Density Functional Theory (DFT) : Calculates molecular electrostatic potential (MESP) surfaces to identify nucleophilic/electrophilic regions, as demonstrated for 2-(4-bromophenyl)-1-(3-fluoro-4-methylphenyl)-4,5-diphenyl-1H-imidazole .

- Molecular docking : Evaluates binding affinities to biological targets (e.g., IMPDH active sites) using software like AutoDock or Schrödinger .

Q. How can researchers resolve contradictions in substituent effects across studies?

- Approach :

- Systematic SAR studies : Compare activity trends across derivatives with controlled modifications (e.g., halogen vs. electron-donating groups) .

- Crystallographic validation : Verify steric/electronic effects using structural data (e.g., dihedral angles affecting π-π stacking in 2-(4-Bromophenyl)-1-pentyl-4,5-diphenyl-1H-imidazole) .

- Statistical analysis : Apply multivariate regression to isolate contributions of substituent polarity, size, and electronic effects .

Methodological Considerations

Q. What analytical techniques are critical for characterizing this compound derivatives?

- Techniques :

- NMR spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- HRMS : Validates molecular weight and purity (e.g., [M+H]⁺ peaks within 0.001 Da accuracy) .

- Elemental analysis : Ensures stoichiometric consistency (e.g., C, H, N % within ±0.3% of theoretical values) .

Q. How are experimental phasing and refinement challenges addressed in crystallography?

- Solutions :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。